
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a chemical compound that features a chlorosulfonyl group attached to a tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonyl chloride under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
科学研究应用
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins, enzymes, and other biological molecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity towards nucleophiles.
Sulfonyl Chlorides: A broad class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure, which combines the reactivity of the chlorosulfonyl group with the stability and versatility of the tetrahydronaphthalene ring system. This combination allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C11H11ClO4S |
|---|---|
分子量 |
274.72 g/mol |
IUPAC 名称 |
7-chlorosulfonyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO4S/c12-17(15,16)8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h4-6,9H,1-3H2,(H,13,14) |
InChI 键 |
ZWRQSXCOIDGVFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC(=C2)S(=O)(=O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
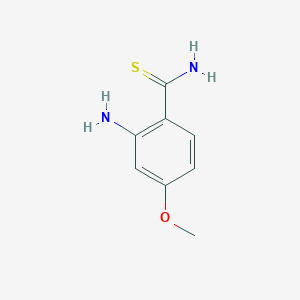
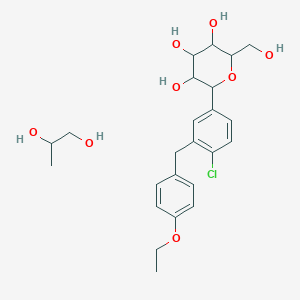
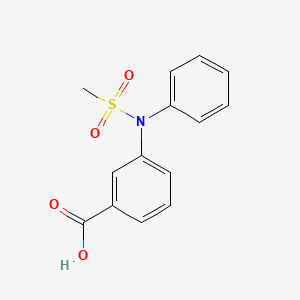
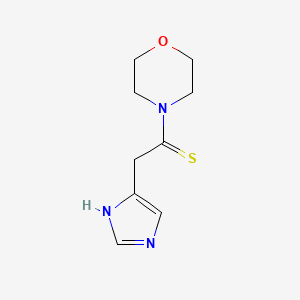
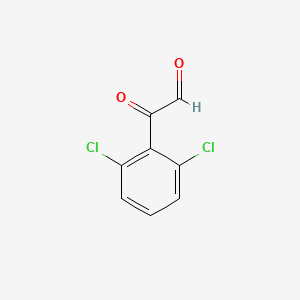
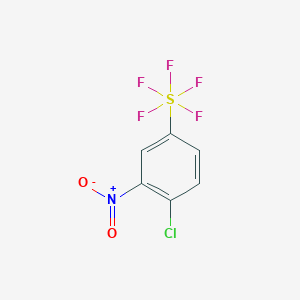
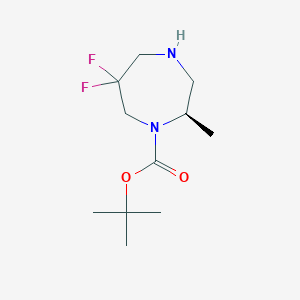
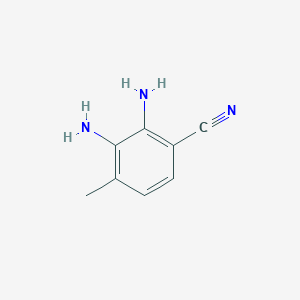
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
